Physicochemical Differentiation: Lipophilicity (LogP) vs. Non-Fluorinated Parent
The introduction of two fluorine atoms significantly increases the lipophilicity of 3,4-difluoro-2-methoxybenzaldehyde compared to its non-fluorinated parent, 2-methoxybenzaldehyde. This is a key differentiator, as increased LogP is often correlated with improved membrane permeability in drug candidates. The computed LogP for the target compound is 1.7859, while 2-methoxybenzaldehyde has a reported LogP of 1.28. This represents a quantified increase in lipophilicity, which is a direct consequence of the 3,4-difluoro substitution pattern [1]. This difference cannot be achieved with a non-fluorinated or mono-fluorinated analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.7859 (computed) |
| Comparator Or Baseline | 2-Methoxybenzaldehyde (non-fluorinated parent): 1.28 (reported) |
| Quantified Difference | Δ LogP ≈ +0.51 |
| Conditions | Computational prediction / literature value comparison |
Why This Matters
For procurement in drug discovery, a higher LogP value indicates that derivatives of this compound are more likely to exhibit favorable membrane permeability, a critical parameter for oral bioavailability.
- [1] PubChem. (n.d.). 2-Methoxybenzaldehyde (Compound Summary). National Library of Medicine. View Source
